p-Methylcinnamaldehyde

Description

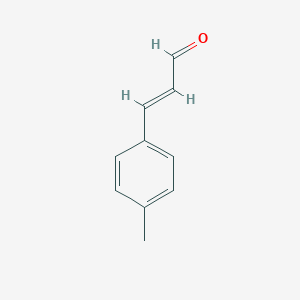

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOUYOVAEBQFHU-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862681 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellowish crystals | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 °C. @ 25.00 mm Hg | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; moderately soluble in oils, moderately soluble (in ethanol) | |

| Record name | p-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1504-75-2, 56578-35-9 | |

| Record name | p-Methyl cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenal, 3-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methlycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9006RI7I1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.5 °C | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-3-(4-methylphenyl)prop-2-enal structural analysis

An In-depth Technical Guide to the Structural Analysis of (E)-3-(4-methylphenyl)prop-2-enal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

(E)-3-(4-methylphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to a class of organic compounds known as chalcones and their precursors, which are of significant interest in medicinal chemistry and materials science.[1][2] The molecule's structure, characterized by a para-substituted phenyl ring conjugated with an α,β-unsaturated aldehyde, dictates its chemical reactivity, biological activity, and physical properties. A precise and comprehensive structural analysis is therefore not merely an academic exercise but a foundational requirement for any application, from designing novel therapeutic agents to developing new materials.[3][4]

This guide provides an integrated, multi-technique approach to the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal. We will move beyond simple data reporting to explain the causal relationships behind methodological choices, ensuring a robust and self-validating analytical workflow. The techniques discussed—spectroscopic and crystallographic—are complementary, each providing a unique piece of the structural puzzle.

Core Physicochemical & Computed Properties

A foundational understanding begins with the molecule's basic properties. These data are crucial for sample preparation, dosage calculations, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem[5] |

| Molecular Weight | 146.19 g/mol | PubChem[5] |

| CAS Number | 1504-75-2 | ChemicalBook[6] |

| Appearance | Solid (typical for this class) | Inferred |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | PubChem[5] |

| Synonyms | p-Methylcinnamaldehyde, 3-(p-tolyl)prop-2-enal | PubChem[5] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[5] |

| Complexity | 141 | PubChem[5] |

Spectroscopic Characterization: A Multi-Faceted Approach

Spectroscopy provides detailed information about the molecule's functional groups, connectivity, and electronic environment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. For (E)-3-(4-methylphenyl)prop-2-enal, the most informative region of the spectrum is where the carbonyl (C=O) and alkene (C=C) stretches appear. The conjugation of the carbonyl group with both the phenyl ring and the propenal double bond is a critical structural feature that directly influences the C=O stretching frequency. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber (frequency) compared to a simple saturated aldehyde.[7][8][9][10] This shift is a key diagnostic indicator.

Expected IR Absorptions for (E)-3-(4-methylphenyl)prop-2-enal

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3050-3000 | Aromatic & Vinylic C-H Stretch | Medium | C-H bonds on the phenyl ring and C=C double bond. |

| ~2920-2850 | Aliphatic C-H Stretch | Medium | C-H bonds of the methyl (-CH₃) group. |

| ~2830 & ~2720 | Aldehydic C-H Stretch (Fermi Doublet) | Medium, Sharp | A highly diagnostic pair of peaks for an aldehyde C-H bond. The ~2720 cm⁻¹ peak is particularly useful.[7][8] |

| 1710-1685 | C=O Stretch (α,β-unsaturated) | Strong, Sharp | Key diagnostic peak. Frequency is lowered from the typical ~1730 cm⁻¹ of saturated aldehydes due to conjugation.[9][10] |

| ~1625 | C=C Stretch (Vinylic) | Medium-Strong | Corresponds to the double bond in the propenal chain. |

| ~1600, ~1495 | C=C Stretch (Aromatic) | Medium | Skeletal vibrations of the para-substituted phenyl ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, powdered sample of (E)-3-(4-methylphenyl)prop-2-enal directly onto the ATR crystal (e.g., diamond or germanium). No solvent or pellet pressing is required.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal.

-

Analysis: Acquire the sample spectrum over the range of 4000-650 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: ¹H and ¹³C NMR are unparalleled for establishing the precise connectivity of atoms. For (E)-3-(4-methylphenyl)prop-2-enal, ¹H NMR will confirm the trans (E) stereochemistry of the double bond through the large coupling constant (J-value) between the vinylic protons. The chemical shifts of the protons and carbons provide detailed information about their electronic environment, with deshielding effects observed for atoms near the electronegative oxygen and within the conjugated system.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

| ~9.7 | Doublet (d) | 1H | Aldehyde (-CHO) | Coupled to the adjacent vinylic proton (Hβ). J ≈ 7.5 Hz. Highly deshielded due to the electronegative oxygen. |

| ~7.5 | Doublet (d) | 2H | Aromatic (H-2, H-6) | Protons on the phenyl ring ortho to the propenal group. |

| ~7.4 | Doublet of Doublets (dd) | 1H | Vinylic (Hα) | Coupled to the aldehyde proton and the other vinylic proton (Hβ). Jα,β ≈ 15-16 Hz, Jα,CHO ≈ 7.5 Hz. |

| ~7.2 | Doublet (d) | 2H | Aromatic (H-3, H-5) | Protons on the phenyl ring meta to the propenal group. |

| ~6.7 | Doublet of Doublets (dd) | 1H | Vinylic (Hβ) | Coupled to Hα. The large coupling constant (J ≈ 15-16 Hz) is definitive for the trans (E) configuration.[11] |

| ~2.4 | Singlet (s) | 3H | Methyl (-CH₃) | Protons of the methyl group on the phenyl ring. |

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~194 | C=O | Aldehyde carbonyl carbon, highly deshielded.[9] |

| ~153 | Cβ | Vinylic carbon attached to the phenyl ring. |

| ~142 | C-4 (Aromatic) | Quaternary aromatic carbon attached to the methyl group. |

| ~132 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the propenal chain. |

| ~130 | C-3, C-5 (Aromatic) | Aromatic CH carbons. |

| ~129 | C-2, C-6 (Aromatic) | Aromatic CH carbons. |

| ~128 | Cα | Vinylic carbon adjacent to the carbonyl group. |

| ~21.5 | -CH₃ | Methyl carbon.[12] |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy is highly effective for analyzing compounds with conjugated π-systems.[13][14] The extended conjugation in (E)-3-(4-methylphenyl)prop-2-enal—spanning the phenyl ring, the C=C double bond, and the C=O group—significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[15][16] This allows the molecule to absorb UV light, promoting a π → π* electronic transition. The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation; larger conjugated systems absorb at longer wavelengths.[17]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A typical concentration is in the micromolar (10⁻⁵ to 10⁻⁶ M) range.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).

-

Measurement: Fill a second quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

-

Analysis: Identify the wavelength of maximum absorbance, λmax. For (E)-3-(4-methylphenyl)prop-2-enal, a strong absorption peak is expected in the 280-320 nm range, characteristic of its extended styryl-like chromophore.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. Electron Ionization (MS) is a common technique that bombards the molecule with high-energy electrons, creating a radical cation (the molecular ion, M⁺•) which can then break apart in predictable ways. The fragmentation pattern is a fingerprint that helps confirm the structure.

Expected Mass Spectrum Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Interpretation | Rationale |

| 146 | [M]⁺• (Molecular Ion) | The parent peak, corresponding to the intact molecule C₁₀H₁₀O⁺•. Its presence confirms the molecular weight. |

| 145 | [M-H]⁺ | Loss of a single hydrogen atom, often the aldehydic proton. A very common fragmentation for aldehydes.[18] |

| 131 | [M-CH₃]⁺ | Loss of the methyl group from the tolyl ring. |

| 117 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), a characteristic fragmentation of aldehydes. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from cleavage of the propenal side chain, characteristic of toluene-like structures. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., an electron ionization source).

-

Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected, generating the mass spectrum.

Definitive Structure: X-ray Crystallography

Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity and functional groups, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic positions in the solid state.[4] This technique is the gold standard for determining bond lengths, bond angles, and the overall conformation and planarity of the molecule. For chalcone-like structures, crystallography confirms the E-configuration of the double bond and reveals the extent of planarity enforced by the conjugated system.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization (Rate-Limiting Step): The primary challenge is to grow a single, high-quality crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, vapor diffusion, or solvent layering techniques. A range of solvents should be screened.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using direct methods or Patterson methods and then refined to best fit the experimental data, yielding the final molecular structure.[19]

Integrated Analytical Workflow

No single technique provides the complete picture. The synergy between these methods forms a robust, self-validating workflow for structural elucidation.

Caption: Integrated workflow for the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal.

Safety & Handling

As with any chemical substance, proper safety protocols must be observed. (E)-3-(4-methylphenyl)prop-2-enal and its analogues are organic aldehydes and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[20]

Conclusion

The structural analysis of (E)-3-(4-methylphenyl)prop-2-enal is a quintessential example of modern chemical characterization. It requires a logical, multi-pronged strategy where each analytical technique provides distinct yet complementary data. IR and UV-Vis spectroscopy rapidly confirm key functional and electronic features, while mass spectrometry establishes the molecular weight and fragmentation pathways. NMR spectroscopy provides the definitive map of atomic connectivity and stereochemistry in solution. Finally, when a suitable crystal can be obtained, X-ray crystallography offers the ultimate proof of the three-dimensional structure. By integrating these techniques, researchers can achieve an unambiguous and comprehensive understanding of the molecule, which is the absolute prerequisite for its successful application in drug discovery and beyond.

References

-

Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. (n.d.). Jack Westin. Retrieved January 9, 2026, from [Link]

-

IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder. Retrieved January 9, 2026, from [Link]

-

UV–Vis Spectroscopy of Conjugated Systems. (2023, April 30). JoVE. Retrieved January 9, 2026, from [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved January 9, 2026, from [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). eCampusOntario Pressbooks. Retrieved January 9, 2026, from [Link]

-

3-(4-Methylphenyl)prop-2-enal. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

(E)-3-(4-methylphenyl)-2-phenylprop-2-enal. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. (2015, May 15). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved January 9, 2026, from [Link]

-

Spectroscopic Properties of Aldehydes and Ketones. (2024, August 7). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. (2013, October 16). Molecules. Retrieved January 9, 2026, from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 9, 2026, from [Link]

-

3-(4-Methylphenyl)-2-propenal (HMDB0029640). (2012, September 11). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017, July 8). PubMed Central (PMC). Retrieved January 9, 2026, from [Link]

-

DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. (n.d.). SciELO México. Retrieved January 9, 2026, from [Link]

-

Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

NMR Spectra and Molecular Structure. (n.d.). Retrieved January 9, 2026, from [Link]

-

Cinnamaldehyde, (E)-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Mass Spectra Interpretation of Cinnamaldehyde. (2022, May 31). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Chemical structures of cinnamaldehyde and its derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

A review of cinnamaldehyde and its derivatives as antibacterial agents. (2019, November 7). Maynooth University Research Archive Library. Retrieved January 9, 2026, from [Link]

-

Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. (2017, September 6). PubMed Central (PMC). Retrieved January 9, 2026, from [Link]

-

(E)-3-(4-Methylphenyl)-2-propenoic-acid, methylester - 13C NMR. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

Cinnamaldehyde, (E)- Mass Spectrum. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

(E)-3-(4'-Methylphenyl)pop-2-enyl methyl carbonate - 13C NMR. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 9, 2026, from [Link]

-

X-ray Crystallography of Chemical Compounds. (2010, April 10). PubMed. Retrieved January 9, 2026, from [Link]

-

(E)-3-(4-methoxyphenyl)prop-2-enal. (n.d.). Stenutz. Retrieved January 9, 2026, from [Link]

-

Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. (n.d.). Der Pharma Chemica. Retrieved January 9, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-Methylphenyl)prop-2-enal | C10H10O | CID 582941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Propenal, 3-(4-methylphenyl)- CAS#: 1504-75-2 [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structure determination of trans -cinnamaldehyde by broadband microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP02582F [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. jackwestin.com [jackwestin.com]

- 14. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. researchgate.net [researchgate.net]

- 19. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. echemi.com [echemi.com]

4-Methylcinnamaldehyde physical and chemical properties

An In-depth Technical Guide on 4-Methylcinnamaldehyde

This guide provides a comprehensive overview of the physical and chemical properties of 4-Methylcinnamaldehyde, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support advanced research and application.

Introduction

4-Methylcinnamaldehyde, systematically known as (E)-3-(4-methylphenyl)prop-2-enal, is an aromatic aldehyde.[1] It belongs to the cinnamaldehydes class of organic compounds.[1] This compound is of significant interest due to its characteristic odor and flavor profiles, leading to its use as a flavoring and fragrance agent.[1][2] Its chemical structure, featuring a substituted aromatic ring conjugated with an unsaturated aldehyde, makes it a valuable subject for studies in organic synthesis and medicinal chemistry.

Physicochemical Properties

The physical and chemical characteristics of 4-Methylcinnamaldehyde are fundamental to its handling, application, and reactivity. These properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1][3][4] |

| Molecular Weight | 146.19 g/mol | [1][5] |

| Appearance | Yellowish crystals or solid | [1] |

| Melting Point | 41.5 °C to 48 °C | [1][3] |

| Boiling Point | 154 °C @ 25 mmHg; 239.9 °C (calculated) | [1][3] |

| Solubility | Insoluble in water; moderately soluble in oils and ethanol | [1][2] |

| Density | 1.047 g/mL at 25 °C (for α-methylcinnamaldehyde) | |

| Refractive Index | n20/D 1.605 (for α-methylcinnamaldehyde) |

Table 2: Chemical and Computational Data

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | [1] |

| CAS Registry Number | 1504-75-2 | [1][3] |

| InChI Key | DKOUYOVAEBQFHU-NSCUHMNNSA-N | [1][4] |

| Canonical SMILES | CC1=CC=C(C=C1)/C=C/C=O | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.207 to 2.3 (calculated) | [1][5] |

| Vapor Pressure | 0.017 mmHg at 25 °C (for α-methylcinnamaldehyde) | [6] |

| Flash Point | 175 °F (for α-methylcinnamaldehyde) | [2] |

Synthesis of 4-Methylcinnamaldehyde

The synthesis of cinnamaldehyde derivatives often involves an aldol condensation reaction. A common method for preparing α-methylcinnamaldehyde, a closely related compound, is the condensation of benzaldehyde with propionaldehyde in the presence of a base like sodium hydroxide.[7][8] This reaction is a well-established protocol in organic synthesis.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol describes a general procedure for the synthesis of α-methylcinnamaldehyde, which can be adapted for 4-methylcinnamaldehyde by substituting benzaldehyde with 4-methylbenzaldehyde.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of 4-methylbenzaldehyde, methanol, and water is prepared.[7]

-

Catalyst Addition: A catalytic amount of sodium hydroxide is added to the mixture.[7]

-

Aldehyde Addition: Acetaldehyde is added dropwise to the stirred mixture while maintaining the temperature at a controlled level, typically between 15-25 °C.[9][10]

-

Reaction Monitoring: The reaction is stirred for a specified period after the addition is complete to ensure maximum conversion.[7]

-

Work-up: The reaction mixture is neutralized with an acid, such as acetic acid.[7] The organic layer is separated from the aqueous layer.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure 4-Methylcinnamaldehyde.[7]

The causality behind this experimental design lies in the base-catalyzed condensation between the enolate of acetaldehyde and the carbonyl group of 4-methylbenzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The use of a mixed solvent system facilitates the solubility of both the organic reactants and the inorganic base.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Methylcinnamaldehyde.

Chemical Reactivity and Stability

4-Methylcinnamaldehyde exhibits reactivity characteristic of α,β-unsaturated aldehydes. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition. It is stable under normal conditions but can be sensitive to air and light.[8] It is incompatible with strong oxidizing agents and strong bases.[8] Upon heating to decomposition, it may emit acrid smoke and irritating fumes.[8]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Methylcinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of cinnamaldehyde derivatives shows characteristic signals for the aldehydic proton (around 9-10 ppm), aromatic protons (around 7-8 ppm), and vinylic protons.[11][12] The coupling constants between the vinylic protons are indicative of the trans configuration of the double bond.[11]

-

¹³C NMR: The carbon NMR spectrum will show a distinctive downfield signal for the carbonyl carbon (around 190 ppm), along with signals for the aromatic and vinylic carbons.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylcinnamaldehyde will display a strong absorption band for the C=O stretching of the conjugated aldehyde, typically in the range of 1665-1710 cm⁻¹.[12] Bands corresponding to the C=C stretching of the aromatic ring and the vinyl group, as well as C-H stretching vibrations, will also be present.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-Methylcinnamaldehyde, the molecular ion peak (M⁺) would be observed at m/z 146.[1]

Table 3: Spectroscopic Data Summary (Predicted for 4-Methylcinnamaldehyde based on similar compounds)

| Technique | Key Signals/Bands |

| ¹H NMR | ~9.7 ppm (s, 1H, -CHO), ~7.5 ppm (d, 1H, Ar-CH=), ~6.7 ppm (dd, 1H, =CH-CHO), 7.2-7.6 ppm (m, 4H, Ar-H), ~2.4 ppm (s, 3H, -CH₃) |

| IR (cm⁻¹) | ~1680 (C=O stretch, conjugated aldehyde), ~1625 (C=C stretch), ~3050 (aromatic C-H stretch), ~2850 & ~2750 (aldehyde C-H stretch) |

| MS (m/z) | 146 (M⁺), 131, 115 |

Analytical Methodologies

The quantification and detection of 4-Methylcinnamaldehyde in various matrices are typically achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a common method for the analysis of cinnamaldehyde and its derivatives.[13][14] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification capabilities.[13] Derivatization with reagents like PFBHA can be employed to enhance the volatility and sensitivity of the analysis.[13]

Analytical Workflow Diagram

Caption: General analytical workflow for 4-Methylcinnamaldehyde.

Safety and Handling

4-Methylcinnamaldehyde is harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects.

Precautionary Measures:

-

Avoid breathing mist or vapors.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of skin contact, wash with plenty of water.

-

In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties, synthesis, analysis, and safety considerations for 4-Methylcinnamaldehyde. The compiled data and protocols are intended to serve as a valuable resource for scientists and researchers engaged in work with this compound. The unique combination of an aromatic ring, a conjugated double bond, and an aldehyde functional group makes 4-Methylcinnamaldehyde a versatile molecule with ongoing relevance in chemical research and industry.

References

-

PubChem. (n.d.). p-Methylcinnamaldehyde. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methylcinnamaldehyde (CAS 71277-10-6). Retrieved January 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Methylcinnamaldehyde. American Chemical Society. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 4-Methylcinnamaldehyde. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methylcinnamaldehyde. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Cheméo. (n.d.). 4-Methylcinnamaldehyde. Retrieved January 9, 2026, from [Link]

-

Ventos. (2024). methyl cinnamic aldehyde alpha. Retrieved January 9, 2026, from [Link]

-

University of Utah. (n.d.). gHMQC NMR Spectrum. Retrieved January 9, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Example 7. Organic Chemistry at CU Boulder. Retrieved January 9, 2026, from [Link]

-

Sciencemadness Discussion Board. (2014). Cinnamaldehyde synthesis (or DDQ synthesis). Retrieved January 9, 2026, from [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN101265167A - Process for preparing a-methyl cinnamaldehyde.

-

Analytical and Bioanalytical Chemistry Research. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Retrieved January 9, 2026, from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde.

-

ResearchGate. (2025). (PDF) Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Retrieved January 9, 2026, from [Link]

-

No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C10H10O | CID 5371802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Methylcinnamaldehyde [webbook.nist.gov]

- 5. 4-Methylcinnamaldehyde (CAS 71277-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. ventos.com [ventos.com]

- 7. prepchem.com [prepchem.com]

- 8. α-Methylcinnamaldehyde CAS#: 101-39-3 [m.chemicalbook.com]

- 9. CN101265167A - Process for preparing a-methyl cinnamaldehyde - Google Patents [patents.google.com]

- 10. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]

- 11. chemistry.utah.edu [chemistry.utah.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmpas.com [jmpas.com]

The Molecular Mechanisms of p-Methylcinnamaldehyde: A Technical Guide for Researchers

Introduction

p-Methylcinnamaldehyde, a derivative of the well-studied natural compound cinnamaldehyde, is emerging as a molecule of significant interest for researchers in drug discovery and development.[1][2] As a member of the cinnamaldehyde family, it shares a core structure known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the extensive research conducted on its parent compound and related derivatives. This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions and to provide a robust framework for future investigations.

While direct research on this compound is still developing, the established bioactivity of cinnamaldehyde provides a strong foundation for predicting its mechanistic pathways. The addition of a methyl group at the para position of the phenyl ring is hypothesized to modulate its lipophilicity and electronic properties, potentially influencing its interaction with molecular targets and altering its pharmacokinetic profile. This guide will delve into the likely signaling pathways affected by this compound and present detailed experimental protocols to validate these proposed mechanisms.

Core Signaling Pathways and Molecular Targets

The biological effects of cinnamaldehyde and its derivatives are primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.[3] The primary putative mechanisms of action for this compound are centered around the inhibition of pro-inflammatory pathways and the induction of apoptosis in cancer cells.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[5] In chronic inflammatory diseases and many cancers, the NF-κB pathway is constitutively active. Cinnamaldehyde has been shown to be a potent inhibitor of NF-κB activation.[5][6] It is proposed that this compound exerts its anti-inflammatory effects through a similar mechanism.

The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.[5][8][9]

Diagram of the Proposed NF-κB Inhibitory Pathway of this compound

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Regulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[10][11] Dysregulation of these pathways is a hallmark of many cancers. Cinnamaldehyde has been demonstrated to induce apoptosis in cancer cells by modulating MAPK signaling.[12][13]

This compound is hypothesized to induce phosphorylation of JNK and p38, while potentially inhibiting the ERK pathway in cancer cells.[9][13] The activation of the JNK and p38 pathways can lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.

Diagram of the Proposed MAPK Modulatory Pathway of this compound

Caption: Proposed modulation of MAPK signaling by this compound.

Induction of Apoptosis via the PI3K/Akt Pathway and ROS Generation

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation.[12] Its inhibition is a common strategy in cancer therapy. Cinnamaldehyde has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[3][14] It is plausible that this compound also targets this pathway.

Furthermore, cinnamaldehyde can induce apoptosis through the generation of reactive oxygen species (ROS).[15][16] Elevated ROS levels can lead to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, thereby triggering the intrinsic apoptotic pathway.[15][17]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are essential.

Protocol 1: Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is designed to assess the effect of this compound on the key proteins within the NF-κB and MAPK signaling cascades.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) to 70-80% confluency. Treat cells with varying concentrations of this compound for specified time points. Include a positive control (e.g., LPS for NF-κB activation) and a vehicle control.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram of the Western Blot Workflow

Caption: A streamlined workflow for Western Blot analysis.

Protocol 2: Immunofluorescence Staining for NF-κB Nuclear Translocation

This protocol visualizes the subcellular localization of the NF-κB p65 subunit to confirm its nuclear translocation.

Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound as described in Protocol 1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Immunostaining: Block with 1% BSA for 30 minutes. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of nuclear translocation.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe to measure the generation of intracellular ROS.[18][19][20]

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well black plate. Treat the cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available in the literature, the following table provides a template for summarizing key quantitative metrics that should be determined through the aforementioned experimental protocols. For context, representative data for cinnamaldehyde from existing studies are included where available.

| Parameter | Cell Line | This compound (Predicted/To Be Determined) | Cinnamaldehyde (Reference Values) |

| IC50 (µM) | Various Cancer Cell Lines | TBD | 25-100 µM[21] |

| NF-κB Inhibition (IC50, µM) | Macrophages | TBD | ~50 µM[22] |

| Apoptosis Induction (% of cells) | Cancer Cell Lines | TBD | Dose-dependent increase[15] |

| ROS Generation (Fold Change) | Cancer Cell Lines | TBD | Dose-dependent increase[16] |

Conclusion

This compound holds significant promise as a bioactive compound with potential therapeutic applications in inflammatory diseases and cancer. Based on the extensive research on cinnamaldehyde, its mechanism of action is likely to involve the modulation of key signaling pathways including NF-κB, MAPK, and PI3K/Akt, as well as the induction of ROS-mediated apoptosis. The experimental protocols detailed in this guide provide a comprehensive framework for elucidating the precise molecular mechanisms of this compound. Further research in this area is crucial to fully understand its therapeutic potential and to pave the way for its development as a novel therapeutic agent.

References

- Huang, D., et al. (2018). Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways.

- He, M., et al. (2023). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 26(4), 434.

- Sari, D. R. T., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention, 22(8), 2415–2422.

- Lu, T., et al. (2023). The role and mechanism of cinnamaldehyde in cancer. Frontiers in Pharmacology, 14, 1240212.

-

Huang, D., et al. (2018). Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways. ResearchGate. Retrieved from [Link]

- Ka, H., et al. (2003). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. Cancer Letters, 196(2), 143–152.

- Choudhury, D., et al. (2023). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Physiologia, 3(1), 12-34.

- Sestito, S., et al. (2025). Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells. Life Sciences, 361, 123512.

- Li, Y., et al. (2022). Cinnamaldehyde Downregulation of Sept9 Inhibits Glioma Progression through Suppressing Hif-1α via the Pi3k/Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022, 5971578.

- Oscarson, S., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(19), 7914–7924.

- Kim, D. H., et al. (2007). Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Biogerontology, 8(5), 545–554.

- Lee, S. H., et al. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. International Journal of Molecular Sciences, 25(23), 14899.

- Li, Y., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1370215.

- Wu, S. J., et al. (2005).

-

ResearchGate. (n.d.). Effect of cinnamaldehyde on NF-jB activation. (A) Western blot was.... ResearchGate. Retrieved from [Link]

-

Kim, D., et al. (2022). Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells. Semantic Scholar. Retrieved from [Link]

-

Lin, C. C., et al. (2025). Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling. ResearchGate. Retrieved from [Link]

-

Azzahra, F., et al. (2025). (PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. ResearchGate. Retrieved from [Link]

- Wang, Y., et al. (2023). Cinnamaldehyde induces apoptosis and enhances anti-colorectal cancer activity via covalent binding to HSPD1. Phytotherapy Research, 38(10), 4957-4966.

- Liu, X., et al. (2022). Cinnamaldehyde attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155. Journal of Receptors and Signal Transduction, 42(2), 195-204.

- Liu, Y., et al. (2019). Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice. Food & Function, 10(7), 4315–4325.

- Lee, H. J., et al. (2008). Cinnamaldehyde inhibits the tumor necrosis factor-alpha-induced expression of cell adhesion molecules in endothelial cells by suppressing NF-kappaB activation: effects upon IkappaB and Nrf2. Toxicology and Applied Pharmacology, 229(2), 161–171.

-

ResearchGate. (n.d.). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. ResearchGate. Retrieved from [Link]

-

dos Santos, A. C. B., et al. (2025). Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. MDPI. Retrieved from [Link]

-

Lee, H. S., et al. (2021). Cinnamaldehyde induces autophagy-mediated cell death through ER stress and epigenetic modification in gastric cancer cells. AME Publishing Company. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Publishing. Retrieved from [Link]

- Scherer, M., et al. (2021). Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models. Foods, 10(11), 2772.

-

Lin, C. Y., et al. (2018). Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion. Semantic Scholar. Retrieved from [Link]

- Kim, J. A., et al. (2018). Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation. Immunopharmacology and Immunotoxicology, 40(1), 11–17.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs. Retrieved from [Link]

- Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 16(11), 1271–1280.

- Chen, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Frontiers in Pharmacology, 15, 1340112.

- Zhao, Y., et al. (2018).

- Li, S., et al. (2025). Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease. Frontiers in Pharmacology, 16, 1493021.

Sources

- 1. This compound | C10H10O | CID 5371802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamaldehyde inhibits the tumor necrosis factor-alpha-induced expression of cell adhesion molecules in endothelial cells by suppressing NF-kappaB activation: effects upon IkappaB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cinnamaldehyde induces apoptosis and enhances anti-colorectal cancer activity via covalent binding to HSPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biomol.com [biomol.com]

- 20. caymanchem.com [caymanchem.com]

- 21. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]

- 22. mdpi.com [mdpi.com]

biological activity of p-Methylcinnamaldehyde

An In-depth Technical Guide to the Biological Activity of p-Methylcinnamaldehyde

Introduction

This compound, a derivative of cinnamaldehyde, is an aromatic aldehyde that has garnered significant attention within the scientific community. As a key constituent of certain essential oils and a synthetically accessible compound, its biological activities are a subject of intensive research.[1][2] This guide provides a comprehensive technical overview of the multifaceted biological profile of this compound and its parent compound, cinnamaldehyde, which serves as a crucial reference point. We will explore its antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties, delving into the underlying molecular mechanisms, presenting quantitative data, and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

Antimicrobial and Antifungal Activity: Disrupting Microbial Integrity

The most pronounced biological attribute of cinnamaldehydes is their potent, broad-spectrum antimicrobial activity.[3][4] This efficacy extends to both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens, positioning these compounds as promising candidates for novel antimicrobial therapies in an era of growing resistance.[3][5]

Mechanism of Action

The primary mechanism of antimicrobial action involves the disruption of microbial cell membrane integrity.[6][7][8] The lipophilic nature of this compound facilitates its accumulation in the lipid bilayer of the cell membrane. This interaction leads to:

-

Increased Membrane Permeability: The compound disrupts the structural integrity of the membrane, causing leakage of essential intracellular components such as ions, ATP, and nucleic acids.[3][6]

-

Inhibition of Membrane-Bound Enzymes: Key enzymatic processes located within the cell membrane, such as ATPase activity, are inhibited, disrupting energy metabolism.[6]

-

Alteration of Protein Structure: The aldehyde group can react with proteins, altering their secondary and tertiary structures and impairing their function.[8]

-

Inhibition of Cell Wall Synthesis: Evidence suggests that cinnamaldehydes can interfere with the enzymes responsible for cell wall synthesis, further compromising the microbe's structural integrity.[6]

Against fungi, particularly yeasts like Candida species and molds like Aspergillus, cinnamaldehyde disrupts the cell wall and membrane, leading to cytoplasm coagulation and organelle damage.[9][10] A key target in fungi is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11]

Visualization: Antimicrobial Mechanism of Action

Caption: Mechanism of this compound-induced bacterial cell death.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cinnamaldehyde against various microbial pathogens, which are expected to be comparable for its p-methyl derivative.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 160 - 630 | [9] |

| Escherichia coli | Gram-negative Bacteria | 160 - 630 | [9] |

| Candida albicans | Yeast (Fungus) | 125 | [12] |

| Aspergillus fumigatus | Mold (Fungus) | 40 - 80 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a compound against a bacterial strain.[14][15]

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the test broth. Each well should contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.[5]

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

-

Anticancer Activity: Targeting Malignant Pathways

Cinnamaldehyde and its derivatives exhibit significant anticancer properties across a range of cancer cell types, including colon, breast, liver, and lung cancer.[16] The activity stems from the ability to modulate multiple signaling pathways that govern cell proliferation, survival, and metastasis.[17][18]

Mechanisms of Action

The anticancer effects are multifaceted and involve:

-

Induction of Apoptosis: Cinnamaldehydes trigger programmed cell death primarily through the mitochondrial pathway. This involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to caspase activation.[16]

-

Cell Cycle Arrest: They can halt the cell cycle, often at the G2/M phase, by downregulating the expression of key regulatory proteins such as Cyclin A and Cyclin B1.[18][19]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, is a known target. Inhibition of this pathway suppresses tumor growth.[16][17] The NF-κB signaling pathway, which regulates inflammation and cell survival, is also suppressed.[17][19]

-

Suppression of Angiogenesis: They can inhibit the formation of new blood vessels, which are essential for tumor growth, by downregulating factors like Vascular Endothelial Growth Factor (VEGF).[17]

Visualization: PI3K/Akt Signaling Pathway Inhibition

Caption: Workflow for the Griess assay to quantify nitric oxide production.

Structure-Activity Relationship (SAR)

The biological activity of cinnamaldehyde derivatives is closely linked to their chemical structure. [20]Key features include:

-

The Aldehyde Group: This functional group is a critical electrophilic site, enabling reactions with nucleophilic biological targets like proteins and enzymes. [20]* The α,β-Unsaturated Carbonyl System: The conjugated double bond acts as a Michael acceptor, another key reactive site that contributes significantly to its bioactivity. [20]* The Phenyl Ring: Substitutions on the phenyl ring can modulate the compound's lipophilicity, steric properties, and electronic effects, thereby influencing its potency. The para-methyl group in this compound likely enhances its lipophilicity, potentially improving its ability to penetrate microbial cell membranes compared to unsubstituted cinnamaldehyde.

Conclusion and Future Directions

This compound, along with its parent compound, exhibits a remarkable range of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. Its multifaceted mechanisms of action, which involve disrupting microbial membranes and modulating key cellular signaling pathways like PI3K/Akt and NF-κB, make it a highly attractive lead compound for drug development.

Future research should focus on comprehensive in vivo studies to validate the in vitro findings, explore pharmacokinetic and toxicological profiles, and develop advanced drug delivery systems to enhance bioavailability and target specificity. The continued investigation of this compound and its analogs holds significant promise for addressing critical challenges in medicine, from infectious diseases to cancer and inflammatory disorders.

References

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 9, 2026, from [Link]

- Silva, N. C. C., & Fernandes Júnior, A. (2010). Biological properties of medicinal plants: a review of their antimicrobial activity. Journal of Venomous Animals and Toxins including Tropical Diseases, 16(3), 402-413.

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 9, 2026, from [Link]

-

Nitric Oxide Assay. (n.d.). Bio-protocol. Retrieved January 9, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 9, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 9, 2026, from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Bueno, J. (2017). In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. Journal of Medical and Clinical Sciences, 1(1), 1-3.

- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (128), 56215.

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [Link]

- Liu, Y., An, T., Wan, D., Yu, B., Fan, Y., & Pei, X. (2020). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Experimental and Therapeutic Medicine, 20(4), 3357-3367.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). Journal of Nanomaterials. Retrieved January 9, 2026, from [Link]

-

In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance. (2024, January 30). Microorganisms. Retrieved January 9, 2026, from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

- Chen, W., et al. (2023). The role and mechanism of cinnamaldehyde in cancer. Journal of Ethnopharmacology, 301, 115814.

-

Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024, January 30). Microbiology Spectrum. Retrieved January 9, 2026, from [Link]

- Cheng, S. S., Liu, J. Y., Tsai, K. H., Chen, W. J., & Chang, S. T. (2008). Antifungal activity of cinnamaldehyde and eugenol congeners against wood-rot fungi. Bioresource Technology, 99(11), 5145-5149.

- Bezerra, F. W. F., et al. (2021).

-

Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species. (2024, November 13). Journal of Pure and Applied Microbiology. Retrieved January 9, 2026, from [Link]

-

Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. (2025, August 22). Frontiers in Microbiology. Retrieved January 9, 2026, from [Link]

- Carvalhinho, S., Costa, A. M., Coelho, A. C., Martins, M., & Sampaio, A. (2012). ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS. Journal of Medical Microbiology, 61(Pt 3), 344-351.

- Pang, X., et al. (2021). Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. Journal of Agricultural and Food Chemistry, 69(47), 14216-14227.

-

Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Anti-Cancer Potential of Cinnamaldehyde. (2023, April 13). Encyclopedia.pub. Retrieved January 9, 2026, from [Link]

- Shreaz, S., et al. (2011). Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors. Journal of Inorganic Biochemistry, 105(7), 993-1000.

-

Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Pang, X., et al. (2021). Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. Journal of Agricultural and Food Chemistry, 69(47), 14216-14227.

-

Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (2023, March 28). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling. (2025, August 7). ResearchGate. Retrieved January 9, 2026, from [Link]

- Qu, L., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1386221.

-

Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method. (2022, October 31). Frontiers in Microbiology. Retrieved January 9, 2026, from [Link]

-

Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. (2023, October 16). Retrieved January 9, 2026, from [Link]

-